REACTION_CXSMILES
|
Cl[CH:2]([CH2:6][CH2:7][Cl:8])[C:3](=[O:5])C.[SH:9][CH2:10][CH2:11]O.C(N(CC)CC)C>C1(C)C=CC=CC=1>[Cl:8][CH2:7][CH2:6][C:2]1[S:9][CH2:10][CH2:11][O:5][CH:3]=1
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
ClC(C(C)=O)CCCl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
the mixture was washed with dilute hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
subsequently refluxed with p-toluenesulfonic acid (0.5 g.) with azeotropic removal of water for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
the toluene removed
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC1=COCCS1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |